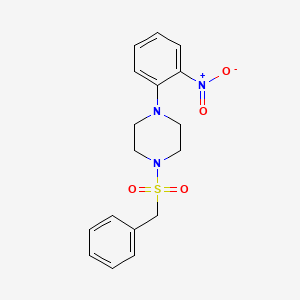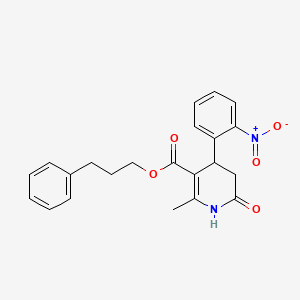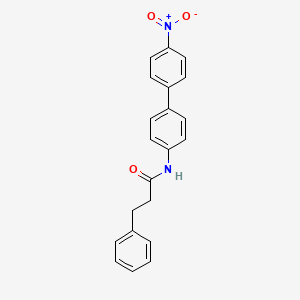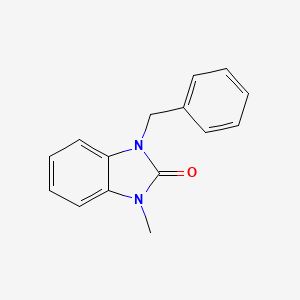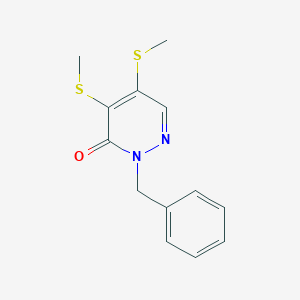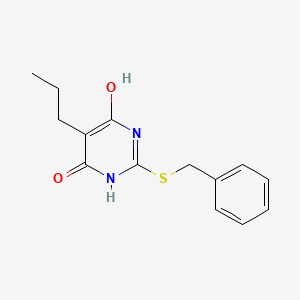![molecular formula C18H19NO2S B5918155 4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)
4-[2-(benzylthio)benzoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(benzylthio)benzoyl]morpholine (BBM) is a chemical compound that belongs to the class of benzoyl morpholines. It is a synthetic compound that has been studied for its potential use in scientific research. BBM has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 4-[2-(benzylthio)benzoyl]morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to exhibit anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(benzylthio)benzoyl]morpholine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. This compound has also been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-[2-(benzylthio)benzoyl]morpholine. One potential direction is to further investigate its potential use in the treatment of cancer. This compound has been found to exhibit anti-proliferative effects in cancer cells, and further study may reveal its potential as a cancer treatment. Another potential direction is to investigate the mechanism of action of this compound. A better understanding of how this compound works may lead to the development of more effective drugs based on its structure. Finally, this compound may also have potential as an anti-inflammatory agent, and further study may reveal its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-[2-(benzylthio)benzoyl]morpholine involves the reaction between 2-mercaptobenzyl chloride and 4-morpholinobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-[2-(benzylthio)benzoyl]morpholine has been studied for its potential use in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study. This compound has been studied for its potential use in the treatment of cancer, as well as for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(2-benzylsulfanylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(19-10-12-21-13-11-19)16-8-4-5-9-17(16)22-14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLCXGYKTPZNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

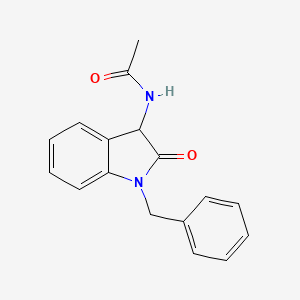

![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
methyl]thiourea](/img/structure/B5918117.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
